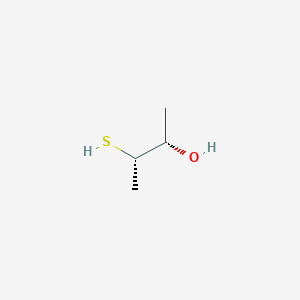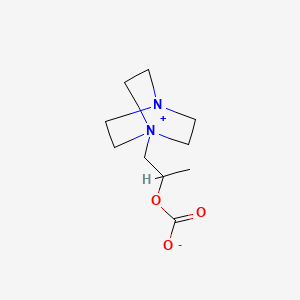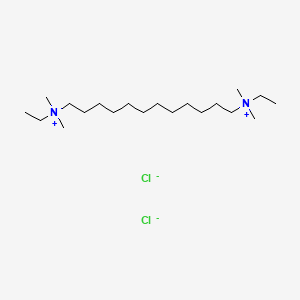
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride is a chemical compound with the molecular formula C20H46N2.2Cl and a molecular weight of 385.5 g/mol. It is also known by its IUPAC name, ethyl-[12-(ethyl(dimethyl)azaniumyl)dodecyl]-dimethylazanium dichloride. This compound is characterized by its two quaternary ammonium groups connected by a dodecane chain, making it a type of cationic surfactant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride typically involves the reaction of dodecane-1,12-diol with ethyldimethylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of intermediate chlorinated compounds, which then react with ethyldimethylamine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as hydroxide ions, which can displace the chloride ions in substitution reactions . These reactions are typically carried out in aqueous or organic solvents under mild to moderate temperature conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds .
Applications De Recherche Scientifique
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membranes and as a transfection agent for introducing genetic material into cells.
Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents.
Mécanisme D'action
The mechanism of action of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride involves its interaction with cell membranes and other biological structures. The quaternary ammonium groups can disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis . This property makes it useful as a disinfectant and transfection agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyltrimethylammonium chloride: Similar in structure but with only one quaternary ammonium group.
Hexadecyltrimethylammonium bromide: Another cationic surfactant with a longer alkyl chain.
Benzalkonium chloride: A well-known disinfectant with a similar quaternary ammonium structure.
Uniqueness
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride is unique due to its dual quaternary ammonium groups connected by a dodecane chain, which imparts distinct surfactant properties and enhances its ability to interact with biological membranes .
Propriétés
Numéro CAS |
94231-27-3 |
|---|---|
Formule moléculaire |
C20H46Cl2N2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
ethyl-[12-[ethyl(dimethyl)azaniumyl]dodecyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C20H46N2.2ClH/c1-7-21(3,4)19-17-15-13-11-9-10-12-14-16-18-20-22(5,6)8-2;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
JXZBZYXYIVZUID-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(C)CCCCCCCCCCCC[N+](C)(C)CC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
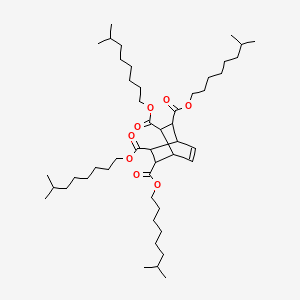
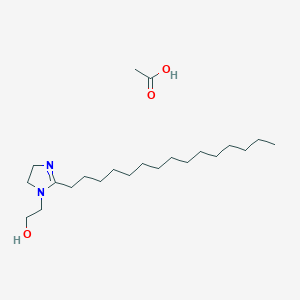

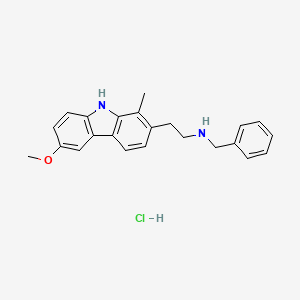
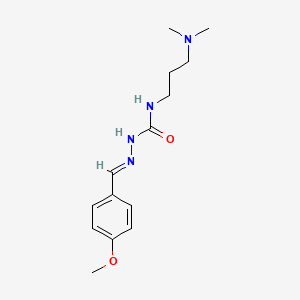
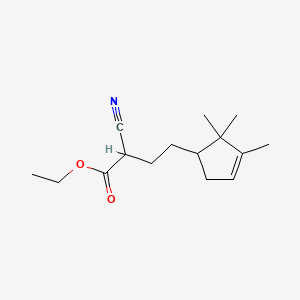
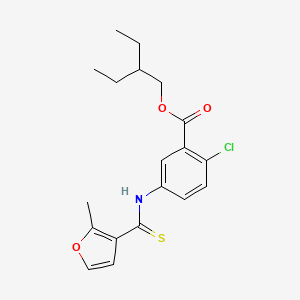
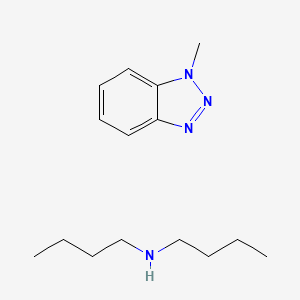
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
